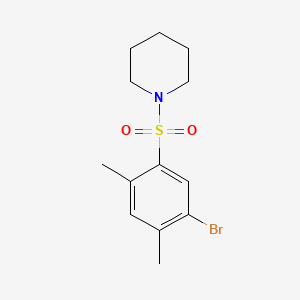

1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine

Description

1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine is a sulfonamide derivative featuring a piperidine ring linked to a substituted aromatic system. The compound’s structure includes a bromine atom at the 5-position and methyl groups at the 2- and 4-positions of the phenyl ring, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-8-11(2)13(9-12(10)14)18(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUBIECMQCWOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine typically involves the following steps:

Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with piperidine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine

- Key Differences : Ethoxy group replaces the 2-methyl substituent.

- The larger ethoxy group may also enhance steric hindrance .

- Synthesis : Similar sulfone coupling protocols apply, but starting materials require ethoxy-substituted aldehydes or intermediates.

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

- Key Differences : Trifluoromethoxy group at the 2-position and pyrrolidine instead of piperidine.

- Impact : The trifluoromethoxy group enhances metabolic stability and electronegativity. Pyrrolidine’s smaller ring size may reduce conformational flexibility, affecting target selectivity .

Heterocyclic Core Modifications

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

- Key Differences : Bromo and trifluoromethyl groups at positions 3 and 4.

TLY142 (1-(3,4-dimethylphenyl)sulfonyl–5-(pyrrolidine–1-carbonyl)pyrrolidine-2-one)

- Key Differences : Pyrrolidone ring fused with a sulfonyl group and 3,4-dimethylphenyl substituents.

- Impact : The additional carbonyl group introduces hydrogen-bonding capability, which may improve target affinity compared to simpler sulfonamides .

Molecular Weight and Lipophilicity

| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|

| 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine | C₁₃H₁₈BrNO₂S | 340.26 | 3.2 |

| 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine | C₁₄H₂₀BrNO₃S | 370.28 | 3.5 |

| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine | C₁₂H₁₆BrNO₃S | 342.23 | 2.8 |

| 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine | C₁₁H₁₂BrF₃NO₃S | 382.18 | 3.9 |

*LogP values estimated using fragment-based methods.

Biological Activity

1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a piperidine ring substituted with a sulfonyl group and a bromo-dimethylphenyl moiety, which are believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name: 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine

- Molecular Formula: C13H18BrN2O2S

- Molecular Weight: 302.4 g/mol

The biological activity of 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfonyl group can form hydrogen bonds and participate in ionic interactions with amino acids in target proteins. This interaction may modulate the activity of enzymes or receptors involved in critical signaling pathways.

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.

- Receptor Modulation: The compound's structural features allow it to bind to specific receptors, possibly affecting neurotransmitter release and cellular responses.

Antioxidant Activity

Research indicates that compounds similar to 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine exhibit significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-related damage.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. For instance, compounds with similar sulfonamide structures have been reported to reduce the secretion of TNF-alpha and IL-6 in activated immune cells.

Case Studies

-

Study on NF-kB Activation

A recent study explored the structure-activity relationship (SAR) of sulfonamide derivatives, including those with similar scaffolds to 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine. It was found that these compounds could enhance NF-kB signaling pathways when stimulated with lipopolysaccharide (LPS), indicating potential immunomodulatory effects .Compound NF-kB Activation (Relative Units) Compound 1 150 Compound 2 120 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine TBD -

Neuroprotective Potential

Another study investigated the neuroprotective effects of similar sulfonamide compounds in models of neurodegenerative diseases. The results indicated that these compounds could inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.